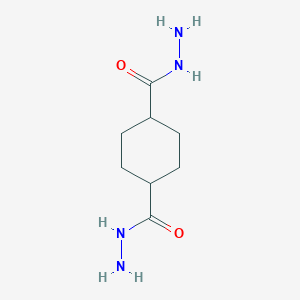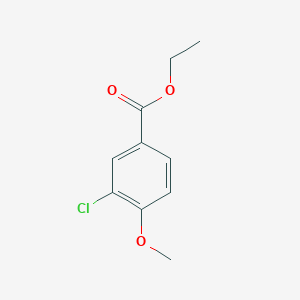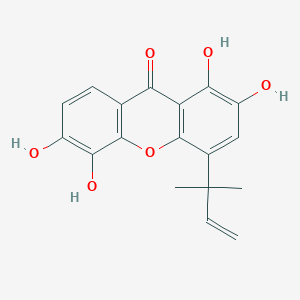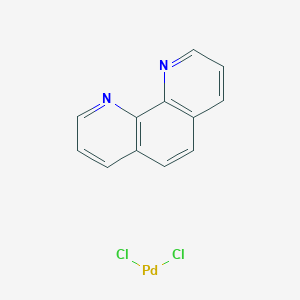
Dichloro(1,10-phenanthroline)palladium(II)
Übersicht
Beschreibung
Dichloro(1,10-phenanthroline)palladium(II) is a chemical compound with the molecular formula C12H8Cl2N2Pd . It is used as a catalyst for various reactions including carbonylation of alkyl nitrites, arylation reactions, multiple acetylene insertions under Sonogashira reaction protocol, cross-coupling reactions of pyridine carboxylic acid chlorides with alkylzinc reagents, and hydrophosphinylation of alkenes and alkynes .
Synthesis Analysis
While specific synthesis methods for Dichloro(1,10-phenanthroline)palladium(II) were not found, 1,10-Phenanthroline derivatives are commonly used ligands for organic synthesis. A practical synthesis of polysubstituted unsymmetric 1,10-phenanthroline compounds was developed based on the palladium-catalyzed oxidative cross coupling reaction of C (sp2)–H/C (sp3)–H bonds .Molecular Structure Analysis
The molecular weight of Dichloro(1,10-phenanthroline)palladium(II) is 357.53 . The SMILES string representation is Cl[Pd]Cl.c1cnc2c(c1)ccc3cccnc23 .Chemical Reactions Analysis
Dichloro(1,10-phenanthroline)palladium(II) is suitable for various types of reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .Physical And Chemical Properties Analysis
Dichloro(1,10-phenanthroline)palladium(II) is a solid substance . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Carbonylation of Alkyl Nitrites
Dichloro(1,10-phenanthroline)palladium(II) can be used as a catalyst for the carbonylation of alkyl nitrites . Carbonylation is a process that introduces a carbonyl group into a molecule. It is a key step in many organic synthesis processes.
Arylation Reactions
This compound is also used in arylation reactions . Arylation is a chemical process that introduces an aryl group into a molecule. This is particularly useful in the synthesis of complex organic molecules.
Sonogashira Reaction
Dichloro(1,10-phenanthroline)palladium(II) is used in the Sonogashira reaction . This is a cross-coupling reaction used to form carbon-carbon bonds by coupling an aryl or vinyl halide with a terminal alkyne.
Cross-Coupling Reactions
This compound is used in cross-coupling reactions of pyridine carboxylic acid chlorides with alkylzinc reagents . Cross-coupling reactions are a group of reactions where two fragments are joined together with the aid of a metal catalyst.
Hydrophosphinylation of Alkenes and Alkynes
Dichloro(1,10-phenanthroline)palladium(II) is used in the hydrophosphinylation of alkenes and alkynes . This reaction involves the addition of a phosphine to a carbon-carbon multiple bond to form a new carbon-phosphorus bond.
Heck Reaction
This compound is used in the Heck reaction . The Heck reaction is a type of chemical reaction in organic chemistry that couples aryl halides with alkenes.
Aminohalogenation Reactions
Dichloro(1,10-phenanthroline)palladium(II) is used in regioselective and stereoselective aminohalogenation reactions . These reactions involve the addition of a halogen and a nitrogen nucleophile to an alkene or alkyne.
Synthesis of Stereodefined Enynes and Dienes
This compound is used in the reaction of chloroenynes and chlorodienes with Grignard reagents for the synthesis of stereodefined enynes and dienes . This is a key step in the synthesis of many complex organic molecules.
Wirkmechanismus
Target of Action
Dichloro(1,10-phenanthroline)palladium(II) is a catalyst that primarily targets various types of coupling reactions . It is particularly suitable for Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .
Mode of Action
This compound interacts with its targets by facilitating the formation of carbon-carbon bonds in organic synthesis . It aids in the carbonylation of alkyl nitrites, arylation reactions, and multiple acetylene insertions under the Sonogashira reaction protocol . It also assists in cross-coupling reactions of pyridine carboxylic acid chlorides with alkylzinc reagents and the hydrophosphinylation of alkenes and alkynes .
Biochemical Pathways
The biochemical pathways affected by Dichloro(1,10-phenanthroline)palladium(II) are primarily those involved in the formation of carbon-carbon bonds. This includes the Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . The downstream effects of these reactions include the synthesis of complex organic molecules, which can be used in various applications, including pharmaceuticals and materials science.
Result of Action
The primary result of the action of Dichloro(1,10-phenanthroline)palladium(II) is the facilitation of carbon-carbon bond formation in various types of coupling reactions . This leads to the synthesis of complex organic molecules, which can be used in a variety of applications.
Action Environment
The action of Dichloro(1,10-phenanthroline)palladium(II) can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, the reaction conditions, such as temperature, solvent, and the presence of other reagents, can also affect the compound’s catalytic activity and stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
dichloropalladium;1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2ClH.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAISFRMWCCXCG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(1,10-phenanthroline)palladium(II) | |
CAS RN |
14783-10-9 | |
| Record name | (SP-4-2)-Dichloro(1,10-phenanthroline-κN1,κN10)palladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14783-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



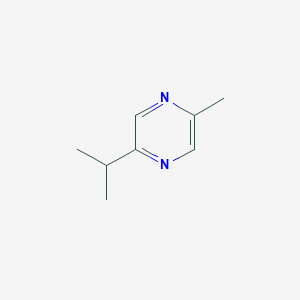


![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)




